6-Chloro-7-fluoro-1,2-dihydroquinolin-2-one
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The compound 6-chloro-7-fluoro-1,2-dihydroquinolin-2-one is formally designated by the International Union of Pure and Applied Chemistry (IUPAC) as 6-chloro-7-fluoro-1H-quinolin-2-one . This nomenclature reflects the bicyclic framework of the molecule, which consists of a benzene ring fused to a partially saturated pyridine ring (dihydroquinolinone system). The numbering of the bicyclic system begins at the nitrogen atom in the pyridine ring, with chlorine and fluorine substituents located at positions 6 and 7, respectively, on the benzene moiety.
The CAS Registry Number for this compound is 267880-79-5 , which uniquely identifies it in chemical databases. Its molecular formula, C₉H₅ClFNO , corresponds to a molecular weight of 197.59 g/mol . The structural formula can be represented as:
C1=CC(=O)NC2=CC(=C(C=C21)Cl)F
This representation highlights the ketone group at position 2, the nitrogen atom at position 1, and the halogen substituents at positions 6 and 7.
Structural Relationship to Dihydroquinolinone Derivatives
The dihydroquinolinone scaffold is characterized by partial saturation of the pyridine ring, which introduces conformational rigidity and influences electronic properties. In 6-chloro-7-fluoro-1,2-dihydroquinolin-2-one , the 1,2-dihydro configuration reduces aromaticity in the pyridine ring, enhancing the electron-withdrawing effects of the ketone group. This structural feature facilitates interactions with biological targets, such as enzymes or receptors, by stabilizing charge-transfer complexes .
Comparative analysis with related dihydroquinolinone derivatives reveals key structural distinctions:
- 3-(Chloromethyl)-7-fluoro-1,2-dihydroquinolin-2-one (C₁₀H₇ClFNO) features a chloromethyl group at position 3, altering steric bulk and reactivity compared to the parent compound .
- 5-Chloro-8-fluoro-1,2-dihydroquinolin-2-one (C₉H₅ClFNO) demonstrates how halogen positioning affects electronic distribution, with chlorine at position 5 and fluorine at position 8 creating a distinct dipole moment .
Table 1: Structural Comparison of Dihydroquinolinone Derivatives
| Compound Name | Molecular Formula | Halogen Substituents | Key Structural Feature |
|---|---|---|---|
| 6-Chloro-7-fluoro-1,2-dihydroquinolin-2-one | C₉H₅ClFNO | Cl (C6), F (C7) | 1,2-Dihydro configuration |
| 3-(Chloromethyl)-7-fluoro-1,2-dihydroquinolin-2-one | C₁₀H₇ClFNO | Cl (C3), F (C7) | Chloromethyl group at C3 |
| 5-Chloro-8-fluoro-1,2-dihydroquinolin-2-one | C₉H₅ClFNO | Cl (C5), F (C8) | Halogens at meta positions on benzene |
Comparative Analysis of Halogen-Substituted Quinolinone Isomers
The position and type of halogen substituents significantly influence the physicochemical and biological properties of quinolinone derivatives.
Electronic Effects
- 6-Chloro-7-fluoro substitution : The electron-withdrawing effects of chlorine and fluorine at positions 6 and 7 create a polarized aromatic system, enhancing electrophilic reactivity at position 5. This polarization is evident in the compound’s NMR shifts, where fluorine induces upfield shifts (δ -121.0 ppm in ¹⁹F NMR) .
- 5-Chloro-8-fluoro substitution : In this isomer, the halogens occupy meta positions relative to the ketone group, resulting in a symmetric electron distribution that stabilizes resonance structures .
- 6-Fluoro-7-nitro substitution : Replacement of chlorine with a nitro group (as in 6-fluoro-7-nitro-3,4-dihydroquinolin-2(1H)-one , C₉H₇FN₂O₃) introduces strong electron-withdrawing effects, further increasing reactivity toward nucleophilic attack .
Steric and Metabolic Considerations
- The 6-chloro-7-fluoro isomer exhibits moderate metabolic stability due to steric hindrance from the halogens, which protects the molecule from oxidative degradation .
- In contrast, the 3-(chloromethyl)-7-fluoro derivative is more susceptible to metabolic modification due to the reactive chloromethyl side chain.
Table 2: Halogen Substitution Patterns and Properties
| Isomer | Halogen Positions | Reactivity Profile | Metabolic Stability |
|---|---|---|---|
| 6-Chloro-7-fluoro | C6, C7 | High electrophilicity | Moderate |
| 5-Chloro-8-fluoro | C5, C8 | Balanced resonance | High |
| 3-(Chloromethyl)-7-fluoro | C3, C7 | Side-chain reactivity | Low |
| 6-Fluoro-7-nitro | C6, C7 | Extreme electrophilicity | Variable |
Properties
Molecular Formula |
C9H5ClFNO |
|---|---|
Molecular Weight |
197.59 g/mol |
IUPAC Name |
6-chloro-7-fluoro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5ClFNO/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h1-4H,(H,12,13) |
InChI Key |
LNLSHUSCSCKWCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2=CC(=C(C=C21)Cl)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 6-Chloroquinolin-2-one is the typical starting material for fluorination at the 7-position.
- Fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) are commonly employed.
- Reaction conditions are optimized to achieve regioselective fluorination without over-halogenation or degradation.
Typical Synthetic Procedure
A practical synthesis method involves the following steps:
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of 6-chloroquinolin-2-one | From commercially available quinolin-2-one via chlorination | High yield intermediate |
| 2 | Fluorination at 7-position | Reaction with fluorinating agent (e.g., Selectfluor) in an appropriate solvent under controlled temperature | Formation of 6-chloro-7-fluoro-1,2-dihydroquinolin-2-one |
| 3 | Purification | Recrystallization from solvents like DMF or chromatographic purification | Pure target compound with moderate to high yield |
Representative Reaction Scheme
$$
\text{6-chloroquinolin-2-one} \xrightarrow[\text{solvent}]{\text{fluorinating agent}} \text{6-chloro-7-fluoro-1,2-dihydroquinolin-2-one}
$$
Reaction Parameters and Optimization
- Temperature control is critical, typically maintained around 60–100 °C.
- Reaction time varies from 1 to 4 hours depending on scale and reagent.
- Use of catalysts or additives such as choline chloride-based deep eutectic solvents (DES) has been reported to enhance yields and environmental friendliness.
- Sequential one-pot syntheses incorporating dehydrogenation, cyclization, and fluorination steps have been developed for efficiency.
Research Outcomes and Yields
Yield and Purity Data
| Compound | Yield (%) | Purification Method | Notes |
|---|---|---|---|
| 6-Chloro-7-fluoro-1,2-dihydroquinolin-2-one | 65–85% | Recrystallization from DMF or silica gel chromatography | Moderate to high purity; yields depend on fluorinating agent and conditions |
Analytical Characterization
- NMR Spectroscopy: Confirms substitution pattern and purity.
- Mass Spectrometry: Molecular ion peak at m/z consistent with C9H5ClFNO (MW 197.59 g/mol).
- X-ray Powder Diffraction (XRPD): Characteristic peaks confirming crystalline form.
- InChI and SMILES: Standard identifiers confirm structure.
Advanced Synthetic Strategies
One-Pot Sequential Synthesis (Recent Developments)
A recent environmentally benign method utilizes:
- Saturated ketones as starting materials.
- Catalysts such as cerium ammonium nitrate (CAN) and oxidants like TEMPO.
- Choline chloride:para-toluenesulfonic acid (PTSA) deep eutectic solvent medium.
- Sequential steps of dehydrogenation, cyclization, oxidation, and α-alkenylation.
This method achieves excellent yields (72–84%) and allows gram-scale synthesis with high efficiency.
Functionalization and Derivatization
The compound serves as a valuable intermediate for further functionalization, particularly in medicinal chemistry for enzyme inhibition studies. Substituted benzyl alcohols and heterocyclic moieties can be introduced via Suzuki–Miyaura cross-coupling or other palladium-catalyzed reactions.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct fluorination | 6-Chloroquinolin-2-one | Selectfluor, NFSI | 60–100 °C, 1–4 h | 65–85 | Requires careful control for regioselectivity |
| One-pot sequential synthesis | Saturated ketones | CAN, TEMPO, choline chloride:PTSA | 100 °C, O2 atmosphere, multi-step | 72–84 | Environmentally friendly, scalable |
| Suzuki–Miyaura coupling (for derivatives) | 3-Iodo-4(1H)-quinolone intermediates | Boronic acids, Pd catalyst | Various | Variable | Enables structural diversification |
Chemical Reactions Analysis
Substitution Reactions
The chlorine and fluorine substituents at positions 6 and 7 undergo nucleophilic and electrophilic substitution under controlled conditions.
Nucleophilic Aromatic Substitution (SNAr)
-
Reagents : Amines, alkoxides, or thiols in polar aprotic solvents (e.g., DMF, DMSO).
-
Products : Replacement of chlorine with nitrogen-, oxygen-, or sulfur-based groups.
-
Example : Reaction with morpholine in DMSO yields 6-morpholino-7-fluoro-1,2-dihydroquinolin-2-one .
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| Morpholine, DMSO, 80°C | 6-Morpholino derivative | 72% | |
| Sodium methoxide, MeOH | 6-Methoxy derivative | 65% |
Halogen Exchange
Fluorine can be displaced under radical or metal-catalyzed conditions:
-
Reagents : CuI/KF system or Pd-catalyzed cross-coupling.
-
Example : Suzuki coupling with arylboronic acids introduces aryl groups at position 7 .
Oxidation and Reduction
The quinolinone core and substituents participate in redox reactions.
Oxidation of the Dihydroquinolinone Ring
-
Reagents : KMnO₄ or CrO₃ in acidic media.
-
Products : Fully aromatic quinolin-2-one derivatives.
-
Mechanism : Dehydrogenation via radical intermediates.
| Oxidizing Agent | Product | Reaction Time |
|---|---|---|
| KMnO₄ (H₂SO₄) | 6-Chloro-7-fluoroquinolin-2-one | 4 hrs |
| CrO₃ (AcOH) | Same product | 6 hrs |
Reduction of Nitro Intermediates
-
Reagents : H₂/Pd-C or SnCl₂/HCl.
-
Application : Key step in synthesizing amino derivatives for drug discovery .
Cyclization and Ring Expansion
The compound serves as a precursor for complex heterocycles.
Spiro-Cyclization
-
Conditions : SOCl₂/DMSO induces intramolecular electrophilic cyclization.
-
Product : 3-Methylthio-spiro[4.5]trienones via thiomethylation .
| Starting Material | Reagents | Major Product |
|---|---|---|
| 6-Chloro-7-fluoro derivative | SOCl₂/DMSO | Spiro[4.5]trienone |
Knoevenagel Condensation
-
Reagents : Active methylenes (e.g., malononitrile) with L-proline catalyst.
-
Product : Pyrano[3,2-c]chromenones via tandem condensation-cyclization .
C–H Functionalization
Transition-metal catalysis enables direct modification of the quinolinone core.
Iridium-Catalyzed Borylation
-
Conditions : [Ir(OMe)COD]₂, dtbpy, B₂pin₂ in THF.
-
Outcome : Selective C7-borylation for Suzuki-Miyaura coupling .
| Catalyst System | Position Functionalized | Yield |
|---|---|---|
| Ir/dtbpy/B₂pin₂ | C7-Borylated derivative | 85% |
Mechanistic Insights
-
Substituent Effects : Electron-withdrawing groups (Cl, F) enhance electrophilicity at C6/C7, favoring SNAr over radical pathways .
-
Spiro-Formation : Computational studies indicate exothermic cyclopropane cation intermediates drive spirolization in DMSO .
Comparative Reactivity
| Reaction Type | Chlorine Reactivity | Fluorine Reactivity |
|---|---|---|
| SNAr | High (activated by ketone) | Low (requires strong bases) |
| Cross-Coupling | Moderate (Buchwald-Hartwig) | Limited (requires directed C–H activation) |
Scientific Research Applications
Scientific Applications of 6-Chloro-7-fluoro-1,2-dihydroquinolin-2-one
6-Chloro-7-fluoro-1,2-dihydroquinolin-2-one is a quinolinone derivative that has applications in various scientific research fields. Quinolinones are bicyclic systems consisting of a benzene ring fused to a pyridine ring, with a ketone group at the 2nd position. The presence of chlorine and fluorine substituents at the 6th and 7th positions, respectively, gives the compound unique chemical properties, rendering it useful in diverse research areas.
Applications
6-Chloro-7-fluoro-1,2-dihydroquinolin-2-one can be applied to chemistry, biology, and medicine. It can also be used in industry for the production of dyes and pigments.
- Chemistry As a building block for synthesizing complex heterocyclic compounds, it is used in developing novel materials.
- Biology It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
- Medicine It can be investigated as a lead compound for developing new pharmaceuticals for specific diseases.
Related Research
- Antimicrobial Activity Research shows that quinolinone derivatives, including 6-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one, exhibit antimicrobial properties. The compound was evaluated against bacterial strains, revealing effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Antileishmanial Activity Studies of quinolinones show activity against Leishmania donovani, the cause of leishmaniasis. The studies emphasize that structural modifications can enhance biological activity.
- Dopamine Receptor Modulation Research has explored the potential of 3,4-dihydroquinolin-2(1H)-one derivatives to modulate dopamine receptors. In vitro evaluations have demonstrated an affinity for D2 dopamine receptors, suggesting potential applications in treating neurological disorders.
- BCL6 Inhibition Replacing a benzimidazolone core with a quinolinone can maintain the interactions for potent binding . A quinolinone scaffold would supply two new positions for vector exploration .
Structure-Activity Relationship (SAR) Studies
Mechanism of Action
The mechanism of action of 6-Chloro-7-fluoro-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets, such as bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound effectively disrupts bacterial cell division and growth, leading to its antimicrobial effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Features and Substituent Effects
Key Comparative Insights
Halogen Substitution and Electronic Effects
- Chlorine vs. Bromine: The target compound’s chlorine at position 6 provides moderate electronegativity and steric bulk compared to bromine in analogs like 6-bromo-7-fluoro-1,2-dihydroquinolin-2-one. Bromine’s larger atomic radius may enhance hydrophobic interactions but reduce metabolic stability .
Functional Group Variations
- Amino Group (6-Amino analog): The 6-amino-7-fluoro-tetrahydroquinolin-2-one (CID 43453282) introduces a primary amine, increasing hydrogen-bonding capacity and solubility. This could favor interactions with polar enzymatic pockets .
- Methyl Group (3-Methyl analog) : The 3-methyl derivative (PDB ligand in 5A5R) demonstrates that small alkyl groups contribute to hydrophobic interactions in bromodomain inhibition, suggesting that halogen substituents in the target compound may similarly modulate target engagement .
Scaffold Modifications
- Quinolinone vs. Quinoxaline: The 6,7-difluoroquinoxalin-2-one () replaces the quinolinone oxygen with a nitrogen, altering electron distribution and binding preferences. Quinoxalines are often associated with kinase inhibition, whereas quinolinones may favor protease or integrase targets .
- Ring Saturation: The tetrahydroquinolinone analog () exhibits a saturated ring system, which may reduce planarity and affect intercalation with DNA or proteins compared to the dihydroquinolinone scaffold .
Stereochemical and Conformational Effects
Research Findings and Implications
- Metabolic Considerations: Halogenated analogs may exhibit improved resistance to oxidative metabolism compared to alkyl- or amino-substituted derivatives, though bromine could increase toxicity risks .
Biological Activity
6-Chloro-7-fluoro-1,2-dihydroquinolin-2-one is a compound of significant interest due to its diverse biological activities, particularly as an inhibitor of mutant isocitrate dehydrogenase (mt-IDH) and potential applications in cancer therapy. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and therapeutic implications.
The primary mechanism of action for 6-chloro-7-fluoro-1,2-dihydroquinolin-2-one involves the inhibition of mt-IDH enzymes, which are implicated in several cancers, including acute myeloid leukemia (AML) and glioblastoma. Mutations in IDH genes lead to the accumulation of the oncometabolite 2-hydroxyglutarate (2-HG), which disrupts cellular metabolism and promotes tumorigenesis. By inhibiting mt-IDH, this compound reduces 2-HG levels, potentially reversing some oncogenic effects associated with these mutations .
Anticancer Activity
Research has demonstrated that 6-chloro-7-fluoro-1,2-dihydroquinolin-2-one exhibits notable anticancer properties:
- Cell Line Studies : In vitro studies have shown that this compound can significantly reduce cell viability in various cancer cell lines. For example, it demonstrated selective cytotoxicity against A549 (lung cancer) and Caco-2 (colorectal cancer) cells, with a more pronounced effect on Caco-2 cells .
- IC50 Values : The compound has been reported to have IC50 values indicating potent activity against mutant IDH-expressing cells. Specific values vary across studies but suggest effective concentrations in the low micromolar range .
Antimicrobial Activity
While primarily studied for its anticancer properties, there is emerging evidence suggesting antimicrobial activity:
- Gram-positive Bacteria : Preliminary studies indicate that derivatives of quinolinones can exhibit activity against multidrug-resistant strains of bacteria. The presence of chlorine substituents has been linked to enhanced lipophilicity and improved penetration into bacterial cells .
3. Structure-Activity Relationship (SAR)
The biological activity of 6-chloro-7-fluoro-1,2-dihydroquinolin-2-one is influenced significantly by its chemical structure:
Studies indicate that modifications at these positions can lead to compounds with improved efficacy and selectivity for target enzymes.
4. Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A clinical trial involving patients with AML showed that treatment with an mt-IDH inhibitor led to a significant reduction in disease progression markers. Patients exhibited lower levels of 2-HG post-treatment, correlating with improved clinical outcomes .
- Case Study 2 : In a preclinical model of glioblastoma, administration of the compound resulted in tumor shrinkage and prolonged survival compared to control groups not receiving treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
